molecular formula C5H8N2 B1278767 (1H-Pyrrol-2-YL)methanamine CAS No. 64608-72-6

(1H-Pyrrol-2-YL)methanamine

Cat. No.: B1278767
CAS No.: 64608-72-6
M. Wt: 96.13 g/mol
InChI Key: YXMWGHKZTMANIJ-UHFFFAOYSA-N
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Description

(1H-Pyrrol-2-YL)methanamine, also known as 2-(aminomethyl)pyrrole, is an organic compound with the molecular formula C5H8N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1H-Pyrrol-2-YL)methanamine can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and ammonia under acidic conditions. This Mannich-type reaction yields the desired aminomethyl derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of pyrrole-2-carboxaldehyde in the presence of ammonia. This method offers a more scalable and efficient route for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrol-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1H-Pyrrol-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1H-Pyrrol-2-YL)methanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

1H-pyrrol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h1-3,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMWGHKZTMANIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451127
Record name (1H-PYRROL-2-YL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64608-72-6
Record name (1H-PYRROL-2-YL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-pyrrol-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (1H-Pyrrol-2-YL)methanamine derivatives interesting for anticancer research?

A1: Research suggests that specific this compound derivatives, particularly those incorporating a 1,3,4-oxadiazole ring, exhibit promising cytotoxic activity against certain cancer cell lines. [] For example, compounds designated as (Vd), (Vf), and (Vg) in one study demonstrated comparable or even superior cytotoxicity to doxorubicin, a widely used chemotherapy drug, against A549 (lung cancer), HT29 (colon cancer), and HT1080 (fibrosarcoma) cell lines. [] This suggests that these derivatives could potentially serve as lead compounds for the development of new anticancer therapies.

Q2: How are these this compound derivatives synthesized?

A2: Researchers have developed efficient synthetic routes for these compounds. One study highlights a one-pot, four-component synthesis of novel 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines. [] This approach offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact. Another study outlines an enantioselective Friedel-Crafts aminoalkylation reaction using a chiral ammonium salt catalyst. [] This method enables the synthesis of enantiomerically pure aryl(1H-pyrrol-2-yl)methanamines, which is crucial for exploring potential differences in biological activity between enantiomers. []

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